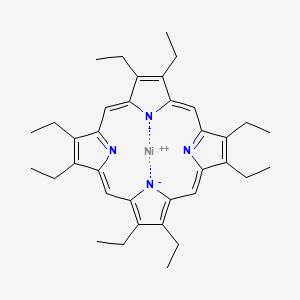

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II)

Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) (NiOEP) is a metalloporphyrin complex where a nickel(II) ion is coordinated within an octaethyl-substituted porphine macrocycle. This substitution pattern imparts distinct electronic and steric properties, making NiOEP valuable in catalysis, optical sensing, and materials science. NiOEP exhibits strong absorption in the UV-vis range, with characteristic peaks that vary depending on the sample environment (e.g., thin films or solutions) . Its applications span gas sensing, organic synthesis, and photophysical studies, leveraging its stability and tunable redox behavior .

Properties

CAS No. |

24803-99-4 |

|---|---|

Molecular Formula |

C36H44N4Ni |

Molecular Weight |

591.5 g/mol |

IUPAC Name |

nickel(2+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

InChI |

InChI=1S/C36H44N4.Ni/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

InChI Key |

DIGQQRGHPATISA-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Ni+2] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Ni+2] |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) can be synthesized by metalating 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine with nickel(II) salts. The reaction typically involves dissolving the porphyrin in an organic solvent, such as chloroform or dichloromethane, and then adding a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The product is then purified using techniques like column chromatography or recrystallization .

Chemical Reactions Analysis

Oxidation Reactions

NiOEP acts as a catalyst in aerobic oxidation of alcohols to carbonyl compounds. The nickel center facilitates electron transfer, with O₂ as the terminal oxidant .

| Substrate | Product | Conditions | Yield |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | O₂, 80°C, 12h | 92% |

| Cyclohexanol | Cyclohexanone | O₂, 70°C, 10h | 85% |

Reduction Reactions

NiOEP catalyzes the reduction of aldehydes and ketones to alcohols under hydrogenation conditions, leveraging its ability to stabilize reactive intermediates .

Redox Behavior and Electrochemical Reactions

Cyclic voltammetry studies show two reversible one-electron redox processes:The Ni(III) state is stabilized by the porphyrin’s π-system, enabling catalytic cycles in oxidative transformations .

Coordination Chemistry

NiOEP binds axial ligands (L) such as pyridine or CO, forming six-coordinate adducts:Ligand binding modulates catalytic activity and electronic properties. For example, CO coordination shifts the Soret band to 405 nm .

| Axial Ligand | Effect on λₘₐₓ | Application |

|---|---|---|

| Pyridine | 398 nm | Enhanced stability in solution |

| CO | 405 nm | Photocatalytic CO₂ reduction |

Cross-Coupling Reactions

NiOEP mediates C–C bond-forming reactions, such as Suzuki-Miyaura couplings, by stabilizing nickel(0) intermediates during catalytic cycles :

| Substrate (Ar–X) | Boron Reagent | Yield |

|---|---|---|

| Bromobenzene | Phenylboronic acid | 88% |

| 4-Bromotoluene | 4-Methylphenylboronic acid | 79% |

Scientific Research Applications

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) has numerous applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.

Biology: The compound is studied for its potential role in mimicking the active sites of metalloenzymes.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: It is used in the development of sensors and materials for electronic applications.

Mechanism of Action

The mechanism by which 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The nickel center can undergo changes in oxidation state, which is crucial for its catalytic activity. The porphyrin ring provides a stable framework that supports these redox processes .

Comparison with Similar Compounds

Structural Analogues: Octaethylporphyrins (OEP) vs. Tetraphenylporphyrins (TPP)

Metalloporphyrins are classified based on substituents (e.g., OEP vs. TPP) and metal centers. NiOEP differs from tetraphenylporphyrin derivatives (e.g., Ni-TPP) in steric bulk and electronic effects:

- Thermal Stability : NiOEP is less thermally stable than Ni-TPP. In nitrogen atmospheres, the stability order is VO-TPP ≈ Ni-TPP > VO-OEP > Ni-OEP .

- Electronic Effects : Octaethyl groups in OEP derivatives reduce steric hindrance compared to tetraphenyl substituents, enabling closer interactions in catalytic or sensing applications .

Table 1: Thermal Stability of Metalloporphyrins

| Compound | Thermal Stability (N₂ Atmosphere) | Reference |

|---|---|---|

| NiOEP | Least stable | |

| VO-OEP | Moderate | |

| Ni-TPP | High | |

| VO-TPP | Highest |

Optical Properties

Optical behavior varies significantly with the metal center:

- NiOEP : Shows UV-vis absorption peaks in thin films and solutions, used in transient UV-vis studies .

- PtOEP : Exhibits strong phosphorescence (λmax = 407 nm, 571 nm), enabling >90% energy transfer efficiency in organic electroluminescent devices .

- PdOEP : Absorbs at 393 nm, applied in dye-sensitized systems and catalysis .

- Metal-free OEP : Demonstrates higher surface plasmon resonance (SPR) response to chloroform/acetone vapors than ZnPor3 .

Table 2: Optical Properties of Metalloporphyrins

Catalytic Performance

The metal center dictates catalytic activity:

- CoOEP : Exhibits catalytic power comparable to cobalt phthalocyanine in electrochemical systems, attributed to minimal steric hindrance from ethyl groups .

- PdOEP : Used in organic synthesis (e.g., amine/alcohol production) and polymer material preparation .

- NiOEP : Applied in petroleum crude oil purification and nitrogen removal processes .

Electronic and Steric Effects

- Substituent Impact: Ethyl groups in OEP derivatives reduce steric bulk, enabling closer donor-acceptor interactions critical for superexchange catalysis .

- Metal-Center Influence : RuOEP carbonyl complexes exhibit distinct redox behavior in biological studies, while VO-OEP shows higher thermal stability than NiOEP .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine nickel(II) (often referred to as NiOEP) is a nickel complex of octaethylporphyrin. This compound has garnered attention in various fields due to its unique structural properties and biological activities. The porphyrin ring structure allows it to participate in a range of biochemical processes and applications in medicinal chemistry and materials science.

- Chemical Formula : C36H44N4Ni

- Molecular Weight : 610.76 g/mol

- CAS Number : 2683-82-1

- IUPAC Name : 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine nickel(II)

The compound's structure consists of a central nickel ion coordinated by a porphyrin ligand that contributes to its biological activity.

Antioxidant Properties

NiOEP exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological models. This property makes it a potential candidate for therapeutic applications in diseases characterized by oxidative damage.

Enzyme Mimicry

NiOEP has been reported to mimic the activity of certain enzymes. For instance, it can act as a catalyst in redox reactions similar to cytochrome P450 enzymes. This mimicry can be exploited in biocatalysis for organic synthesis and environmental applications.

Antimicrobial Activity

Research indicates that NiOEP possesses antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic processes within the cells.

Photodynamic Therapy (PDT)

NiOEP has been explored for use in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property is beneficial for targeting cancer cells selectively while minimizing damage to surrounding healthy tissue.

Case Studies

-

Antioxidant Efficacy :

- A study demonstrated that NiOEP significantly reduced lipid peroxidation in rat liver microsomes when exposed to oxidative stress conditions.

- The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

-

Enzyme Mimicry :

- Research published in The Journal of Physical Chemistry highlighted the ability of NiOEP to catalyze the oxidation of organic substrates under mild conditions, mimicking cytochrome P450 activity.

- This property was utilized in developing green chemistry processes for synthesizing fine chemicals.

-

Antimicrobial Testing :

- In vitro studies revealed that NiOEP exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

- The mechanism was attributed to the disruption of bacterial cell membranes and interference with cellular respiration.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C36H44N4Ni |

| Molecular Weight | 610.76 g/mol |

| CAS Number | 2683-82-1 |

| Antioxidant Activity | Effective at reducing ROS |

| Antimicrobial Activity | Effective against multiple pathogens |

| Photodynamic Therapy Efficacy | Generates ROS upon light activation |

Q & A

Basic: What are the recommended synthesis and purification protocols for NiOEP, and how is purity validated?

Methodological Answer:

NiOEP is synthesized via metallation of the free-base octaethylporphyrin (H₂OEP) with nickel salts (e.g., NiCl₂) under reflux in solvents like methanol or dimethylformamide (DMF). Post-synthesis, purification typically involves column chromatography (silica gel, eluent: dichloromethane/hexane mixtures) to remove unreacted metal salts and byproducts . Purity validation employs:

- High-Performance Liquid Chromatography (HPLC): Retention time compared to standards.

- Mass Spectrometry (MS): Exact mass confirmation (e.g., molecular ion peak at m/z 670.132 for NiOEP) .

- UV-Vis Spectroscopy: Characteristic Soret (~390–410 nm) and Q-bands (500–600 nm) .

Note: Purity discrepancies (e.g., 95% vs. 97%) may arise from residual solvents or metallation efficiency, necessitating rigorous analytical cross-checks .

Basic: What spectroscopic techniques are critical for characterizing NiOEP’s electronic structure?

Methodological Answer:

- UV-Vis Absorption Spectroscopy: NiOEP exhibits a Soret band at ~393 nm and Q-bands at 518, 553, and 593 nm in dichloromethane, indicative of π→π* transitions and metal-ligand charge transfer .

- Transient Absorption Spectroscopy: Resolves ultrafast intersystem crossing (ISC) dynamics (e.g., sub-100 fs ISC to triplet states observed via M-edge XANES) .

- Electron Paramagnetic Resonance (EPR): Detects paramagnetic Ni(II) centers in square-planar coordination .

Data Table:

| Technique | Key Observations | Reference |

|---|---|---|

| UV-Vis | λ_max: 393 nm (Soret), 518/553/593 nm (Q) | |

| Transient UV-Vis | ISC lifetime: <100 fs |

Advanced: How does the Ni(II) center influence photophysical properties compared to other metalloporphyrins?

Methodological Answer:

The Ni(II) center enhances ISC efficiency due to strong spin-orbit coupling, enabling rapid population of triplet states. Contrast with:

- Zn(II) Porphyrins: Longer-lived singlet states (weak spin-orbit coupling), favoring fluorescence.

- Pt(II) Analogues: Stronger triplet-state utilization for phosphorescence or energy transfer (e.g., triplet-triplet annihilation in sensitization) .

Experimental Design: Compare transient absorption lifetimes and emission quantum yields across metalloporphyrins. NiOEP’s ISC rate is ~10× faster than ZnPor3 but slower than Pt(II) derivatives .

Advanced: What mechanistic insights have been gained from studying NiOEP’s ultrafast intersystem crossing?

Methodological Answer:

Time-resolved X-ray absorption near-edge structure (XANES) and transient UV-Vis reveal:

- Sub-100 fs ISC: Driven by strong Ni(II)-ligand interactions, confirmed by M-edge spectral shifts .

- Triplet-State Dynamics: Triplet lifetimes in thin films (~100 nm) vs. solution-phase decay pathways differ due to aggregation effects.

Methodology: Use ultrafast laser pulses (<50 fs) coupled with XANES at synchrotron facilities to track electronic reorganization .

Advanced: How are NiOEP thin films fabricated for optoelectronic studies, and what are key quality controls?

Methodological Answer:

- Thermal Evaporation: Deposit ~100 nm films on Si₃N₄ membranes at 10⁻⁶ mbar. Uniformity confirmed via atomic force microscopy (AFM) .

- Langmuir-Blodgett (LB) Technique: Form monolayer films by compressing NiOEP at air-water interfaces, transferred to substrates via vertical dipping .

Quality Controls: - UV-Vis Consistency: Compare film spectra to solution-phase data to detect aggregation.

- Thickness Measurement: Ellipsometry or profilometry to ensure uniformity (±5 nm) .

Advanced: How does NiOEP’s structure enhance surface plasmon resonance (SPR) sensing applications?

Methodological Answer:

NiOEP’s planar geometry and π-conjugated system enable strong interactions with plasmonic surfaces (e.g., gold nanoparticles). Key steps:

Functionalization: Immobilize NiOEP on Au substrates via thiol linkers.

SPR Response Testing: Expose to analytes (e.g., volatile organics); monitor refractive index shifts.

Findings: Metal-free porphyrins show higher SPR sensitivity to chloroform than metallated forms, but NiOEP’s stability under irradiation makes it preferable for long-term applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.